4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride
Overview
Description
“4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride” is a chemical compound with the molecular formula C6H3ClN2S . It is a solid substance and has a molecular weight of 170.62 .
Synthesis Analysis
The synthesis of related compounds like 6-bromo-4-chlorothieno[2,3-d]pyrimidine involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . This process is practical, robust, and scalable, starting from cheap bulk chemicals .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C . It has a molar refractivity of 43.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 111.4±3.0 cm3 .Scientific Research Applications
Synthesis of Bioactive Molecules
Research highlights the synthesis of pyranopyrimidine derivatives using hybrid catalysts, emphasizing the broad synthetic applicability of pyrimidine scaffolds in medicinal chemistry. This includes the development of substituted pyrano[2,3-d]pyrimidin-2-one (thiones) and other derivatives through one-pot multicomponent reactions, facilitated by diverse catalysts (Parmar, Vala, & Patel, 2023)(Parmar, Vala, & Patel, 2023). This process underscores the utility of pyrimidine cores in generating compounds with potential medicinal applications.
Development of Anticancer Agents
Pyrimidine derivatives have been extensively investigated for their anticancer properties. A review of patent literature demonstrates the anticancer potential of pyrimidine-based scaffolds in various structural forms, highlighting their ability to interact with diverse biological targets (Kaur et al., 2014)(Kaur et al., 2014). This suggests the importance of pyrimidine chemistry in the development of novel anticancer therapeutics.
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to the structural motif of 4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride, have been applied in the creation of novel optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018)(Lipunova et al., 2018). This area of research showcases the versatility of pyrimidine derivatives in materials science.
Environmental Concerns and Health Impacts
The persistence and bioaccumulation of fluorinated compounds, such as PFOS and PFOA, have raised concerns regarding their impact on human health and the environment. These compounds have been identified as endocrine disruptors, specifically affecting thyroid function (Coperchini et al., 2017)(Coperchini et al., 2017). While not directly related to this compound, this research context underscores the importance of understanding the environmental and health implications of chemical compounds used in scientific research and industrial applications.
Safety and Hazards
Properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-5-3-1-4(14(8,11)12)13-6(3)10-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWGXOIEWUGBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.